molecular formula C12H6Cl2N2O5 B12803111 Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- CAS No. 22532-87-2

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)-

Cat. No.: B12803111
CAS No.: 22532-87-2
M. Wt: 329.09 g/mol
InChI Key: MWWQAKDVCAXEIB-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is an organic compound with the molecular formula C12H6Cl2N2O5. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a dinitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- typically involves the reaction of 1,2-dichlorobenzene with 2,4-dinitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1,2-dichloro-4-(2,4-diaminophenoxy)benzene.

    Oxidation: Formation of quinone derivatives

Scientific Research Applications

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of nitro groups and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is unique due to the presence of both chlorine atoms and a dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industrial processes .

Properties

CAS No.

22532-87-2

Molecular Formula

C12H6Cl2N2O5

Molecular Weight

329.09 g/mol

IUPAC Name

1-(3,4-dichlorophenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C12H6Cl2N2O5/c13-9-3-2-8(6-10(9)14)21-12-4-1-7(15(17)18)5-11(12)16(19)20/h1-6H

InChI Key

MWWQAKDVCAXEIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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